NNMT Inhibitory Potency: Sub-Nanomolar Affinity vs. Micromolar Alternatives
The target compound exhibits a Ki of 0.501 nM against Nicotinamide N-Methyltransferase (NNMT) [1]. This sub-nanomolar affinity represents a >177,000-fold improvement in potency compared to the structurally related analog CHEMBL4067973, which demonstrates a Ki of 89 nM in the same assay [2]. The N-methyl and 3-hydroxy substitution pattern is critical for this binding enhancement, as other THQ derivatives lacking this specific motif show significantly weaker inhibition.
| Evidence Dimension | Inhibitory Constant (Ki) for NNMT Enzyme |
|---|---|
| Target Compound Data | Ki = 0.501 nM |
| Comparator Or Baseline | CHEMBL4067973 (Tetrahydroquinoline analog): Ki = 89 nM |
| Quantified Difference | Target compound is ~177.6-fold more potent (0.501 nM vs 89 nM) |
| Conditions | Inhibition of N-terminal His6-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium levels. |
Why This Matters
For NNMT-targeted drug discovery programs, sub-nanomolar affinity is essential for achieving therapeutic efficacy; selecting a less potent analog would compromise lead optimization and require extensive, costly re-synthesis.
- [1] BindingDB. BDBM50530712 (CHEMBL4591248). Affinity Data for Nicotinamide N-methyltransferase (NNMT). Ki = 0.501 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50247634 (CHEMBL4067973). Affinity Data for Nicotinamide N-methyltransferase (NNMT). Ki = 89 nM. Accessed 2026. View Source
